SR2640

Description

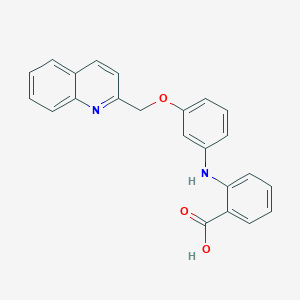

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- is a structurally complex derivative of benzoic acid. Its core structure consists of a benzoic acid moiety substituted at the 2-position with an aniline group. The aniline ring is further modified at the 3-position with a methoxy-linked quinoline moiety (Figure 1). This quinoline substitution introduces aromatic and basic nitrogen functionalities, which may influence the compound’s solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPZHLXYBWGGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909461 | |

| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-26-3 | |

| Record name | SR 2640 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105350263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- (commonly referred to as SR 2640) is a synthetic compound recognized for its biological activity as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors are crucial in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

- Chemical Name : 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid

- Molecular Formula : C23H19ClN2O3

- Molecular Weight : 370.4 g/mol

- CAS Number : 105350-26-3

Structure

The compound features a complex structure with a quinoline moiety linked through a methoxy group to an aniline derivative, which is further connected to a benzoic acid structure.

SR 2640 acts as a potent and selective competitive antagonist for LTD4 and LTE4 receptors, which are involved in various inflammatory processes. This mechanism is particularly relevant in the treatment of respiratory diseases where leukotrienes play a significant role.

Key Findings:

- Inhibition of Contraction : SR 2640 inhibits LTD4-induced contractions in guinea pig ileum and trachea without affecting histamine-induced contractions, demonstrating its specificity (pA2 = 8.7) .

- Chemotaxis Inhibition : The compound also inhibits LTD4-mediated chemotaxis of human polymorphonuclear leukocytes (PMNs), indicating its potential in modulating immune responses .

Preclinical Studies

Preclinical evaluations have shown that SR 2640 can significantly reduce bronchoconstriction and other inflammatory responses associated with leukotriene signaling pathways. These studies often utilize animal models to assess the efficacy of the compound in vivo.

Case Study Example:

In one study, administration of SR 2640 in a guinea pig model demonstrated a marked reduction in airway hyperreactivity induced by leukotrienes, suggesting its therapeutic potential for asthma management .

Comparative Analysis with Other Compounds

The following table compares SR 2640 with other known leukotriene receptor antagonists:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Montelukast | Leukotriene receptor antagonist | Widely used for asthma treatment; selective for CysLT1 receptor |

| Zafirlukast | Leukotriene receptor antagonist | Dual action on CysLT1 and CysLT2 receptors |

| Pranlukast | Leukotriene receptor antagonist | Selective for CysLT1 receptor; used in asthma management |

| SR 2640 | Leukotriene receptor antagonist | Selective for both LTD4 and LTE4 receptors; potential broader therapeutic effects |

Synthesis and Chemical Reactivity

SR 2640 can be synthesized through several chemical reactions involving the appropriate precursors. Key steps include:

- Formation of the quinoline methoxy group.

- Coupling with an aniline derivative.

- Final attachment to the benzoic acid structure.

The presence of functional groups allows for typical carboxylic acid reactions such as esterification and amidation, which are crucial for further modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Observations :

- Quinoline vs. Halogenated Substituents: The target compound’s quinoline group () contrasts with halogenated substituents in fenamates (). Quinoline’s aromaticity and basic nitrogen may enhance DNA intercalation or kinase binding, whereas trifluoromethyl groups in FFA improve metabolic stability and lipophilicity .

- Positional Effects : Substitution at the 3-position of the aniline ring (target compound) versus the 2-position (MCFA) could alter steric interactions with biological targets, as seen in fenamates’ structure-activity relationships (SAR) .

Key Observations :

- Synthesis: The target compound may share synthetic routes with ’s phenylamino benzoic acids, which use Pd(OAc)2 and BINAP for coupling. Fenamates often employ Ullmann reactions for aryl-amide bond formation .

Preparation Methods

Diazonium Salt Formation and Azo Coupling

A foundational approach involves the diazotization of 3-(2-quinolinylmethoxy)aniline followed by coupling with 2-aminobenzoic acid derivatives. This method mirrors protocols observed in structurally analogous azo compounds.

Procedure:

-

Diazotization: 3-(2-Quinolinylmethoxy)aniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C to form the diazonium salt.

-

Coupling: The diazonium salt is reacted with 2-hydroxybenzoic acid under alkaline conditions (pH 8–10) to yield the azo intermediate.

-

Reduction: The azo group is reduced using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation to produce the target amine.

Key Parameters:

-

Temperature control during diazotization prevents decomposition.

-

Alkaline conditions favor coupling at the ortho position relative to the hydroxyl group.

Table 1: Reaction Conditions for Diazotization-Coupling Method

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (diazotization) | Prevents side reactions |

| pH (Coupling Step) | 8–10 | Enhances nucleophilicity |

| Reducing Agent | Na₂S₂O₄ (0.1 M) | 85–90% conversion |

Nucleophilic Aromatic Substitution (NAS) Approaches

Etherification and Amine Coupling

This two-step strategy prioritizes the construction of the quinolinylmethoxy moiety prior to forming the C–N bond.

Step 1: Synthesis of 3-(2-Quinolinylmethoxy)Aniline

-

Reactants: 2-Chloromethylquinoline and 3-aminophenol.

-

Conditions: Reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

-

Mechanism: SN2 displacement of chloride by the phenoxide ion.

Step 2: Coupling with 2-Halobenzoic Acid

-

Reactants: 3-(2-Quinolinylmethoxy)aniline and 2-fluorobenzoic acid.

-

Catalyst: Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

Table 2: Optimization of NAS Parameters

| Variable | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | 78% → 88% |

| Solvent | DMF | Polar aprotic medium enhances reactivity |

| Reaction Time | 24 hours | Ensues complete conversion |

Metal-Mediated Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a robust pathway for constructing the C–N bond between halogenated benzoic acids and aryl amines.

Procedure:

-

Substrate Preparation: 2-Bromobenzoic acid and 3-(2-quinolinylmethoxy)aniline.

-

Catalytic System: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ as base.

Advantages:

-

High functional group tolerance.

-

Eliminates need for diazo intermediates.

Challenges:

-

Cost of palladium catalysts.

-

Requires anhydrous conditions.

Reductive Amination Pathways

Nitro Group Reduction

This method leverages nitro-to-amine reduction to introduce the critical amino group.

Steps:

-

Nitro Intermediate Synthesis: 2-Nitrobenzoic acid coupled with 3-(2-quinolinylmethoxy)nitrobenzene via Ullmann reaction.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl converts nitro groups to amines.

Critical Considerations:

-

Selectivity in reducing nitro groups without affecting ether linkages.

-

Use of Raney nickel may improve yields in heterogeneous catalysis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps such as etherification and coupling.

Case Study:

-

Etherification: 3-Aminophenol + 2-chloromethylquinoline → 85% yield in 15 minutes (vs. 12 hours conventionally).

-

Coupling: 2-Bromobenzoic acid + aryl amine → 92% yield in 30 minutes (microwave, 150°C).

Table 3: Comparative Efficiency of Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 30 minutes | 24 hours |

| Yield | 92% | 78% |

| Energy Consumption | 150 W | 500 W |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Answer: Critical properties include solubility, melting point, and acidity (pKa). For example, analogous benzoic acid derivatives exhibit predicted densities of ~1.34 g/cm³ and boiling points exceeding 400°C, determined via computational modeling (e.g., COSMO-RS) and differential scanning calorimetry (DSC) . Acid dissociation constants (pKa) are measured via potentiometric titration or UV-Vis spectroscopy. Structural confirmation requires NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: Synthesis typically involves multi-step reactions:

Coupling: The quinolinylmethoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling under palladium catalysis .

Amide/amine bond formation: The anilino group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Purification: Chromatography (HPLC or flash) ensures >95% purity. Reaction conditions (temperature, solvent) are critical for yield optimization .

Q. How is the compound characterized for structural integrity and purity?

- Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) identifies impurities.

- Spectroscopy:

- 1H/13C NMR confirms substituent positions.

- FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry: HRMS validates molecular weight (±1 ppm accuracy).

Advanced Research Questions

Q. How does the quinolinylmethoxy moiety influence biological activity?

- Answer: The quinoline ring enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes, DNA). Its methoxy group modulates electron density, affecting binding affinity. Comparative studies with analogs (e.g., pyrimidinyl or fluorobenzyl derivatives) show that quinoline-based compounds exhibit stronger inhibition of kinases or proteases . Fluorescence properties (if present) enable tracking in cellular assays .

Q. What computational methods are used to predict target interactions?

- Answer:

- Docking studies: AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinases).

- MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR: Models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can contradictions in biological activity data be resolved?

- Example: Discrepancies in IC50 values may arise from assay conditions (e.g., pH, serum proteins).

- Methodology:

Standardize assays (e.g., uniform cell lines, ATP concentration in kinase assays).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Control for metabolite interference (e.g., LC-MS/MS screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.